molecular formula C13H14FNO4 B8148018 (S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

(S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B8148018
M. Wt: 267.25 g/mol
InChI Key: QMZPYLGAEZRBOM-NSHDSACASA-N
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Description

(S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features an allyloxycarbonyl group, an amino group, and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-fluorophenyl)propanoic acid and allyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted allyloxycarbonyl derivatives.

Scientific Research Applications

(S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-(4-fluorophenyl)propanoic acid: Lacks the allyloxycarbonyl group.

    (S)-2-(((methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZPYLGAEZRBOM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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